molecular formula C8H12N2O B8485193 (Diazoacetyl)cyclohexane

(Diazoacetyl)cyclohexane

Cat. No. B8485193
M. Wt: 152.19 g/mol
InChI Key: HZAIVGMHCGTTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05220021

Procedure details

A solution of diazomethane is prepared from N-methyl-N'-nitro-N-nitroso guanidine (12.5 g), potassium hydroxide (50%, 20 ml), and ether (300 ml). TEA (7.7 ml) is added to the diazomethane solution (65%) followed by cyclohexane carboxylic acid chloride (7.4 ml) slowly at 0° . The reaction is stirred at 0° for 1 hr then for 18 hrs at 22° . A porecipitate forms, it is filtered and washed with ether, and the filtrate concentrated. The resulting oil is cooled to -78° , triturated with ether, then warmed to 22° and concentrated with reduced pressure and heat to give the title compound as an oil, NMR (acetone-d6) 5.4 and 1.4-0.8 δ.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([N:9]=O)C(N[N+]([O-])=O)=N.[OH-].[K+].[N+:13](=[CH2:15])=[N-:14].[CH:16]1([C:22](Cl)=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CCOCC>[N+:2](=[CH2:1])=[N-:9].[CH:16]1([C:22](=[O:23])[CH:15]=[N+:13]=[N-:14])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
CN(C(=N)N[N+](=O)[O-])N=O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
TEA
Quantity
7.7 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Three
Name
Quantity
7.4 mL
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred at 0° for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 18 hrs at 22°
Duration
18 h
FILTRATION
Type
FILTRATION
Details
A porecipitate forms, it is filtered
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The resulting oil is cooled to -78°
CUSTOM
Type
CUSTOM
Details
triturated with ether
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 22°
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
heat

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=[N-])=C
Name
Type
product
Smiles
C1(CCCCC1)C(C=[N+]=[N-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.